2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide
Description
This compound features a 1,3-thiazole core substituted at position 2 with a 4-chlorophenyl group, at position 4 with a phenyl group, and at position 5 with an acetamide moiety linked to a 2,4-difluorophenyl group.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF2N2OS/c24-16-8-6-15(7-9-16)23-28-22(14-4-2-1-3-5-14)20(30-23)13-21(29)27-19-11-10-17(25)12-18(19)26/h1-12H,13H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPXTZFULBCGNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)Cl)CC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound exhibits a complex structure with multiple substituents that may influence its pharmacological profile.
- Molecular Formula : C17H12ClF2NOS
- Molecular Weight : 329.8 g/mol
- CAS Number : 23821-72-9
Anticancer Properties
Research indicates that thiazole derivatives, including the compound , exhibit significant anticancer activity. In vitro studies have shown that various thiazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (human breast carcinoma) and A549 (lung carcinoma) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
-
Cytotoxicity :
- The compound has demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity. For instance, derivatives similar to this compound have shown IC50 values ranging from 0.079 to 8.284 µM against MCF-7 cells .
- A study reported that thiazole derivatives could induce apoptosis through caspase activation pathways, suggesting that they may serve as effective chemotherapeutic agents .
- Structure-Activity Relationship (SAR) :
The biological activity of this compound may involve several mechanisms:
- Inhibition of Kinases : Some studies indicate that thiazole derivatives can inhibit key kinases involved in cancer progression, such as ERK1/2 .
- DNA Intercalation : Certain compounds in this class have shown the ability to intercalate with DNA, disrupting replication and transcription processes crucial for cancer cell survival .
Case Studies
Several studies have explored the biological activities of thiazole derivatives:
- Study on MCF-7 Cells :
- Evaluation Against HepG2 Cells :
Data Summary Table
| Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazole Derivative A | MCF-7 | 8.107 | Apoptosis induction via caspase activation |
| Thiazole Derivative B | A549 | 3.62 | ERK1/2 inhibition |
| Thiazole Derivative C | HepG2 | 10.28 | DNA intercalation |
Comparison with Similar Compounds
Data Table: Key Compounds and Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
